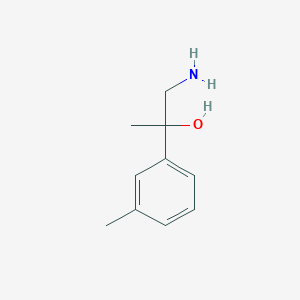

1-Amino-2-(3-methylphenyl)propan-2-ol

説明

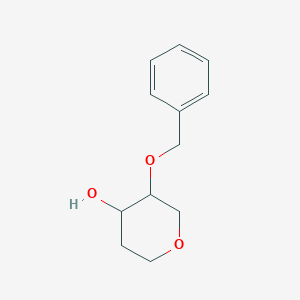

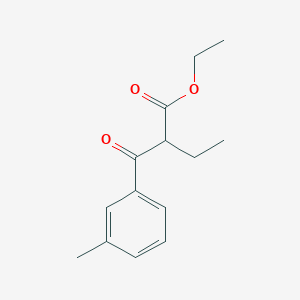

“1-Amino-2-(3-methylphenyl)propan-2-ol” is an organic compound with a molecular weight of 165.24 . It is also known as 2-(3-amino-4-methylphenyl)propan-2-ol .

Synthesis Analysis

The synthesis of similar compounds has been reported using transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity has been used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This indicates that the compound has a carbon backbone with an amino group and a hydroxyl group attached.科学的研究の応用

Pharmaceutical Testing

1-Amino-2-(3-methylphenyl)propan-2-ol: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods during the drug development process. This compound helps in the validation of analytical instrumentation and methods, such as chromatography and mass spectrometry, which are essential for determining the purity, potency, and quality of pharmaceutical products.

Biochemical Research

In biochemical research, 1-Amino-2-(3-methylphenyl)propan-2-ol may be involved in the study of amino alcohol interactions within biological systems . Amino alcohols are compounds that contain both an amine and an alcohol functional group. They are significant in biochemistry for their role as building blocks of biologically active molecules and their potential use in enzyme inhibition studies.

Organic Synthesis

This compound is potentially used as an intermediate in organic synthesis. It can serve as a building block for more complex organic molecules. Its structure, featuring both amino and alcohol functional groups, makes it versatile for various chemical reactions, including the synthesis of chiral molecules, which are important in the production of certain pharmaceuticals .

Analytical Chemistry

In analytical chemistry, 1-Amino-2-(3-methylphenyl)propan-2-ol could be used as a calibration standard for quantifying the presence of similar compounds in a mixture . Its well-defined structure and properties allow for accurate and precise measurements in techniques such as NMR spectroscopy and HPLC.

Materials Science

The compound’s applications in materials science could involve the development of new materials with specific optical or electronic properties. Amino alcohols can be used to modify surface properties or to create polymers with particular characteristics useful in electronics or nanotechnology .

Medicinal Chemistry

In medicinal chemistry, 1-Amino-2-(3-methylphenyl)propan-2-ol may be explored for its pharmacological properties. It could act as a precursor or a moiety in the design of new therapeutic agents, especially in the realm of central nervous system drugs where amino alcohols play a role as neurotransmitter analogs or enzyme inhibitors .

Environmental Science

This compound might be used in environmental science as a tracer or a reactant in studies of environmental processes. Its unique chemical signature allows it to be tracked in complex environmental samples, aiding in the study of pollution dispersion or the breakdown of organic compounds in nature .

Catalysis

Lastly, 1-Amino-2-(3-methylphenyl)propan-2-ol could be investigated for its use in catalysis. The presence of both an amino and a hydroxyl group could make it a candidate for use as a ligand in asymmetric catalysis, which is a method used to increase the efficiency and selectivity of chemical reactions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

1-amino-2-(3-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJKCQOXHFKRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734300 | |

| Record name | 1-Amino-2-(3-methylphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(3-methylphenyl)propan-2-ol | |

CAS RN |

133562-35-3 | |

| Record name | 1-Amino-2-(3-methylphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)